(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its structure comprises a fused thiazole-pyrimidine core substituted with a furan-2-ylmethylene group at position 2, a 4-methoxyphenyl group at position 5, and a methyl group at position 5. The ethyl carboxylate at position 6 enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-4-28-21(26)18-13(2)23-22-24(19(18)14-7-9-15(27-3)10-8-14)20(25)17(30-22)12-16-6-5-11-29-16/h5-12,19H,4H2,1-3H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQGUIZGNRTBHJ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=CO4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=CO4)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered significant research interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound features a thiazolo[3,2-a]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of substituents such as the furan ring and methoxyphenyl group enhances its potential biological activity. The structural formula can be summarized as follows:
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to the target molecule have shown high cytotoxicity against cervical adenocarcinoma (HeLa) cells and prostate adenocarcinoma (PC3) cells. The IC50 values for these compounds ranged from 1 to 10 µM, indicating potent antitumor activity .
- Mechanism of Action : The antitumor effects are often attributed to the inhibition of tubulin polymerization and interference with cell cycle progression. Molecular docking studies suggest that these compounds can bind effectively to tubulin and other cancer-related proteins .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties:
- Antibacterial Efficacy : The compound has demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL .
- Antifungal Properties : Similar derivatives have shown effectiveness against fungal strains such as Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines is noteworthy:
- Inhibition of Inflammatory Mediators : Studies indicate that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .
- Mechanistic Insights : The anti-inflammatory effects are thought to involve the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolo[3,2-a]pyrimidine derivatives:
Scientific Research Applications
Anticancer Activity
Thiazolo-pyrimidines, including the compound in focus, have been investigated for their anticancer properties. Studies have shown that modifications in the thiazole and pyrimidine rings can enhance their efficacy against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects on human liver carcinoma cell lines (HepG-2) and other cancer types. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the phenyl ring can lead to improved antitumor activity .
Anticonvulsant Properties
Research has indicated that thiazolo-pyrimidine derivatives exhibit anticonvulsant effects. In particular, some analogues of thiazolo-pyrimidines have shown effective protection against seizures in animal models, with median effective doses significantly lower than standard treatments like ethosuximide. The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced anticonvulsant activity .
Antimicrobial Activity
The antimicrobial potential of thiazolo-pyrimidine derivatives has also been explored. Compounds with similar structures have shown promising results against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways within the pathogens .
Synthetic Applications
The compound is synthesized through various methods, including the Knoevenagel condensation reaction and one-pot multi-component reactions. These synthetic strategies not only yield the target compound but also allow for the generation of a library of derivatives that can be screened for biological activity. The versatility in synthesis makes it an attractive candidate for further research and development in pharmaceutical applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Khalil et al., 2019 | Anticancer Activity | Identified significant cytotoxic effects on HepG-2 cells with specific substitutions enhancing activity. |
| Sayed et al., 2020 | Anticonvulsant Effects | Reported effective seizure protection with lower doses compared to ethosuximide; highlighted importance of para-substituted phenyl groups. |
| MDPI Review, 2022 | Antimicrobial Properties | Demonstrated broad-spectrum antimicrobial activity; suggested mechanisms involve cell wall disruption. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound’s structural analogs differ primarily in substituents at the methylene group (position 2) and the aryl group (position 5). Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations :
- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electrons via the methoxy group, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., 4-chlorophenyl in derivatives) .
- Steric Effects : Bulky substituents like naphthalen-1-ylmethylene (CAS 357438-61-0) may disrupt π-π stacking in crystals, reducing stability .
- Hydrogen Bonding : The furan-2-ylmethylene group’s oxygen can participate in hydrogen bonding, influencing crystallinity and biological interactions .
Physicochemical Properties
Q & A
Q. Q: What are standard synthetic routes for preparing this thiazolopyrimidine derivative?
A: The compound is typically synthesized via a multi-step cyclocondensation reaction. A common method involves refluxing a precursor (e.g., 5-aryl-6-methyl-2-thioxo-tetrahydropyrimidine) with substituted aldehydes (e.g., furan-2-carbaldehyde) in acetic acid/acetic anhydride with sodium acetate as a catalyst. This promotes Knoevenagel condensation and cyclization to form the thiazolopyrimidine core . Purification is achieved via recrystallization from ethyl acetate/ethanol mixtures (yield ~78%) .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to enhance stereochemical purity (E/Z isomerism)?
A: Isomeric control requires careful selection of catalysts and reaction parameters. Sodium acetate in acetic acid favors the (E)-isomer by stabilizing the transition state through hydrogen bonding. Solvent polarity and reflux duration (8–10 hours) also influence isomer ratios . Advanced optimization tools like Bayesian algorithms or heuristic models can systematically explore parameter spaces (temperature, catalyst loading) to maximize yield and selectivity .
Basic Structural Characterization
Q. Q: What analytical techniques confirm the compound’s structure?
A: Key methods include:
- Single-crystal X-ray diffraction : Resolves molecular geometry, confirming the (E)-configuration and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
- NMR spectroscopy : Distinct signals for the ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.3 ppm for CH2), furan protons (δ ~6.5–7.5 ppm), and methoxy groups (δ ~3.8 ppm) .
- IR spectroscopy : Peaks for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
Advanced Structural Analysis
Q. Q: What challenges arise in crystallizing this compound, and how are they resolved?
A: The bulky furan and methoxyphenyl substituents hinder crystal packing. Slow evaporation of ethyl acetate/ethanol (3:2) promotes nucleation by reducing solubility gradients. Non-covalent interactions (C–H···O hydrogen bonds, π-π stacking) stabilize the lattice, as observed in similar derivatives . Disorder in flexible substituents (e.g., ethyl groups) requires high-resolution X-ray data and restrained refinement .
Basic Biological Activity
Q. Q: How are preliminary bioactivity assays designed for this compound?
A: Initial screens focus on antimicrobial and anticancer activity. For example:
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Controls include structurally related compounds (e.g., chlorophenyl or fluorobenzylidene analogs) to establish structure-activity relationships (SAR) .
Advanced Mechanistic Studies
Q. Q: How can computational methods elucidate this compound’s mechanism of action?
A: Density Functional Theory (DFT) calculates electrophilic/nucleophilic regions via Fukui indices, identifying reactive sites (e.g., the α,β-unsaturated ketone). Molecular docking predicts binding to biological targets (e.g., thymidylate synthase) by simulating interactions with active-site residues . MD simulations assess stability of ligand-protein complexes over 100-ns trajectories .
Basic Stability and Solubility
Q. Q: What factors influence this compound’s stability in solution?
A: The ester group is prone to hydrolysis under acidic/basic conditions. Storage at 4°C in anhydrous DMSO or DMF minimizes degradation. Solubility is enhanced by polar aprotic solvents (e.g., DMF) due to the carboxylate and methoxy groups .
Advanced Data Contradictions
Q. Q: How to resolve discrepancies in bioactivity data across analogs with different substituents?
A: Contradictions often arise from substituent electronic effects. For example:
- 4-Methoxyphenyl (electron-donating) enhances activity compared to 4-chlorophenyl (electron-withdrawing) due to improved target binding .
- Fluorine substitution (e.g., 2-fluorobenzylidene) may reduce solubility but increase metabolic stability . SAR studies using Hammett constants or Hansch analysis quantify these effects .
Computational Modeling
Q. Q: Which software tools are recommended for modeling non-covalent interactions?
A: Use Gaussian (DFT), AutoDock Vina (docking), and GROMACS (MD simulations). For crystallographic data, Mercury visualizes hydrogen bonds and π-π interactions, while CrystalExplorer calculates Hirshfeld surfaces to quantify intermolecular contacts .
Advanced Methodological Pitfalls
Q. Q: What are common errors in interpreting NMR data for this compound?
A: Overlapping signals (e.g., furan and aromatic protons) require high-field instruments (≥500 MHz) or 2D techniques (HSQC, COSY). Dynamic effects from hindered rotation (e.g., around the exocyclic double bond) may split signals, mimicking impurities. Variable-temperature NMR resolves such artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
